molecular formula C9H6BrNS B11713328 2-(2-Bromo-3-thienyl)pyridine

2-(2-Bromo-3-thienyl)pyridine

Cat. No.: B11713328
M. Wt: 240.12 g/mol
InChI Key: AEDOJRBXDJHNOF-UHFFFAOYSA-N
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Description

2-(2-bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for 2-(2-bromothiophen-3-yl)pyridine are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromothiophen-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding hydrogen-substituted pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromothiophen-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromothiophen-3-yl)pyridine depends on its application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene moieties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromothiophen-3-yl)benzene
  • 2-(2-bromothiophen-3-yl)furan
  • 2-(2-bromothiophen-3-yl)thiophene

Uniqueness

2-(2-bromothiophen-3-yl)pyridine is unique due to the presence of both a pyridine ring and a bromothiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-9-7(4-6-12-9)8-3-1-2-5-11-8/h1-6H

InChI Key

AEDOJRBXDJHNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC=C2)Br

Origin of Product

United States

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